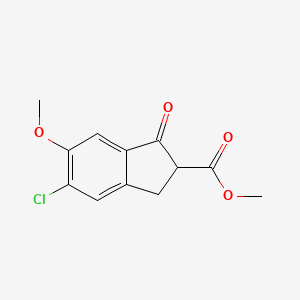
Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-chloro-6-méthoxy-1-oxo-2,3-dihydro-1H-indène-2-carboxylate de méthyle est un composé organique de formule moléculaire C12H11ClO4. Il s'agit d'un dérivé de l'indène, un hydrocarbure bicyclique, et se caractérise par la présence d'un groupe fonctionnel chloro, méthoxy et ester. Ce composé est souvent utilisé comme intermédiaire dans la synthèse de divers produits pharmaceutiques et agrochimiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-chloro-6-méthoxy-1-oxo-2,3-dihydro-1H-indène-2-carboxylate de méthyle implique généralement plusieurs étapes à partir de molécules organiques plus simples. Une voie courante implique les étapes suivantes :
Oxydation : En partant du 1,2,3,4-tétrahydronaphtalène, une réaction d'oxydation est effectuée pour introduire un groupe cétone.
Bromation : La cétone est ensuite bromée pour introduire un atome de brome à une position spécifique.
Estérification : Le composé bromé subit une estérification pour former le groupe ester.
Méthodes de production industrielles
En milieu industriel, la production de ce composé peut impliquer l'utilisation de réacteurs à grande échelle et de procédés en continu pour assurer un rendement et une pureté élevés. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de chaque étape. Les réactifs couramment utilisés comprennent des agents oxydants, des agents bromants et des agents estérifiant .
Analyse Des Réactions Chimiques
Types de réactions
Le 5-chloro-6-méthoxy-1-oxo-2,3-dihydro-1H-indène-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé davantage pour introduire des groupes fonctionnels supplémentaires.
Réduction : Des réactions de réduction peuvent être utilisées pour convertir le groupe cétone en alcool.
Substitution : Le groupe chloro peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour des réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent introduire une variété de groupes fonctionnels, conduisant à une gamme diversifiée de produits .
Applications de la recherche scientifique
Le 5-chloro-6-méthoxy-1-oxo-2,3-dihydro-1H-indène-2-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Il sert de précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Le composé est utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels
Mécanisme d'action
Le mécanisme d'action du 5-chloro-6-méthoxy-1-oxo-2,3-dihydro-1H-indène-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, en fonction de sa structure et de ses groupes fonctionnels. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la perturbation des processus cellulaires .
Applications De Recherche Scientifique
Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
5-chloro-1-oxo-2,3-dihydro-1H-indène-2-carboxylate de méthyle : Structure similaire mais dépourvue du groupe méthoxy.
5-chloro-1-hydrazono-2-hydroxy-2,3-dihydro-1H-indène-2-carboxylate de méthyle : Contient un groupe hydrazono au lieu d'un groupe méthoxy.
Unicité
La présence du groupe méthoxy dans le 5-chloro-6-méthoxy-1-oxo-2,3-dihydro-1H-indène-2-carboxylate de méthyle confère des propriétés chimiques uniques, telles qu'une solubilité accrue dans les solvants organiques et un potentiel pour des activités biologiques spécifiques. Cela en fait un intermédiaire précieux dans la synthèse de composés spécialisés .
Propriétés
Formule moléculaire |
C12H11ClO4 |
|---|---|
Poids moléculaire |
254.66 g/mol |
Nom IUPAC |
methyl 6-chloro-5-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C12H11ClO4/c1-16-10-5-7-6(4-9(10)13)3-8(11(7)14)12(15)17-2/h4-5,8H,3H2,1-2H3 |
Clé InChI |
SSUVTEHTIGSAPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CC(C(=O)C2=C1)C(=O)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


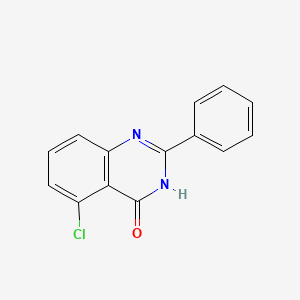
![3'-(trifluoromethyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carbonitrile](/img/structure/B11860355.png)
![12-Oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B11860360.png)
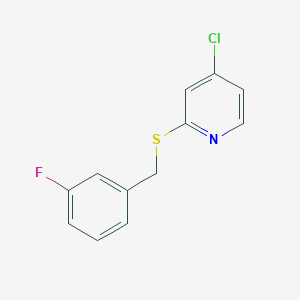
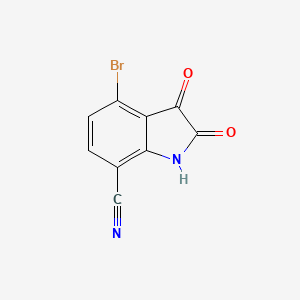
![2-[(Naphthalen-2-yl)sulfanyl]pyrimidin-4-amine](/img/structure/B11860379.png)
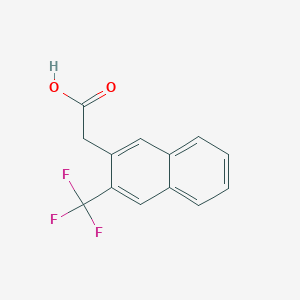
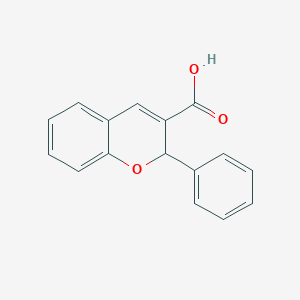


![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)

![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)
